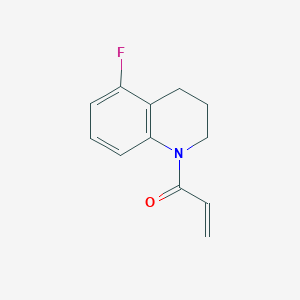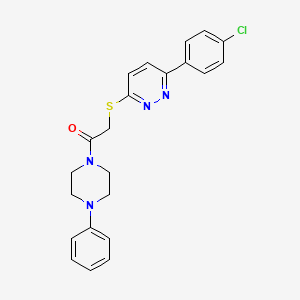
2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study conducted by Kamiński, Wiklik, and Obniska (2015) synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity. These derivatives were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, with modifications in their heterocyclic core. Some derivatives showed significant activity in the maximal electroshock (MES) seizure model, indicating their potential in treating epilepsy, particularly therapy-resistant epilepsy (Kamiński, Wiklik, & Obniska, 2015).
Anticancer and Antiangiogenic Agents
Kamble et al. (2015) investigated a series of new pyridazinone derivatives for their inhibitory effects on various human cancer cell lines. Two compounds, in particular, showed promising anticancer and antiangiogenic properties, indicating potential therapeutic applications in cancer treatment (Kamble et al., 2015).
Antiviral Activity
Attaby, Elghandour, Ali, and Ibrahem (2006) studied the antiviral activity of certain pyridazine derivatives. These compounds were evaluated for their cytotoxicity and effectiveness against viruses like HSV1 and HAV-MBB, showing the potential of pyridazine derivatives in antiviral therapies (Attaby et al., 2006).
Antimicrobial Action
Patel and Maru (2017) synthesized pryrazolo-pyridazine derivatives and assessed their antimicrobial activities against various strains. Some compounds exhibited significant antibacterial and antifungal actions, highlighting the potential of these derivatives in developing new antimicrobial agents (Patel & Maru, 2017).
CCR1 Antagonists
Pennell et al. (2013) identified a novel series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. These compounds demonstrated potential in modulating immune responses, suggesting applications in treating conditions involving the CCR1 receptor (Pennell et al., 2013).
Antioxidants for Base Oil
Nessim (2017) explored Pyridazinone derivatives for their potential as antioxidants in base oil improvement. These compounds were tested for their efficacy in enhancing the stability and performance of base oils, indicating their utility in industrial applications (Nessim, 2017).
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c23-18-8-6-17(7-9-18)20-10-11-21(25-24-20)29-16-22(28)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISIXAZDNKBILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide](/img/structure/B2431111.png)
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)


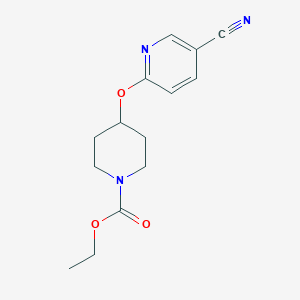
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)
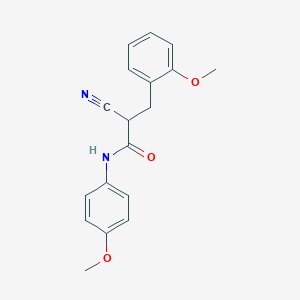
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)

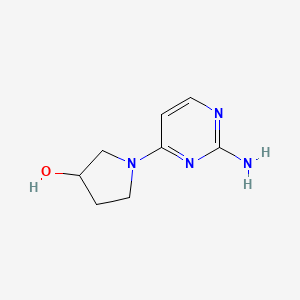
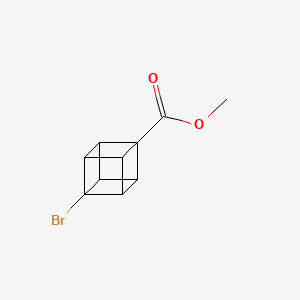
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)
